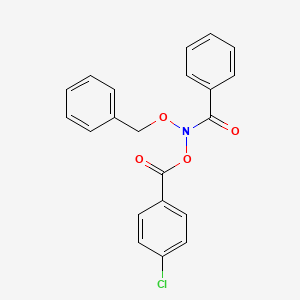
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine: is a complex organic compound with a unique structure that includes multiple ethoxyethoxy groups and a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of diglycolic anhydride with ethoxyethanol under controlled conditions to form the desired ethoxyethoxy groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine involves its interaction with specific molecular targets. The ethoxyethoxy groups and silicon atom play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diglycolic anhydride: A related compound used in similar synthetic routes.
Ethoxyethanol derivatives: Compounds with similar ethoxyethoxy groups.
Uniqueness
What sets 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine apart is its unique combination of ethoxyethoxy groups and a silicon atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88127-82-6 |
|---|---|
Molecular Formula |
C31H59NO12Si |
Molecular Weight |
665.9 g/mol |
IUPAC Name |
1-[3-aminopropyl-bis[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]silyl]dodecane-1,4,7,10-tetrone |
InChI |
InChI=1S/C31H59NO12Si/c1-4-28(33)8-9-29(34)10-11-30(35)12-13-31(36)45(27-7-14-32,43-25-23-41-21-19-39-17-15-37-5-2)44-26-24-42-22-20-40-18-16-38-6-3/h4-27,32H2,1-3H3 |
InChI Key |
LYWVREINLLWWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)[Si](CCCN)(OCCOCCOCCOCC)OCCOCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


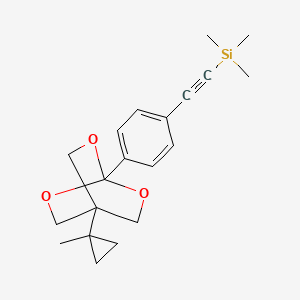
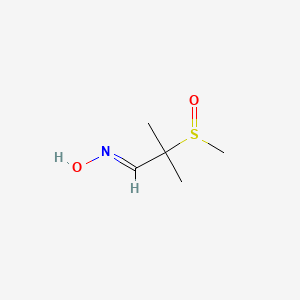
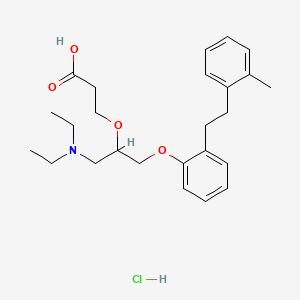
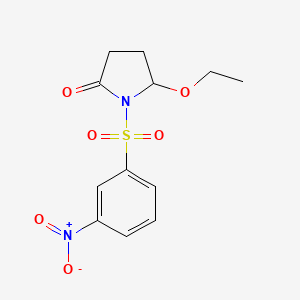
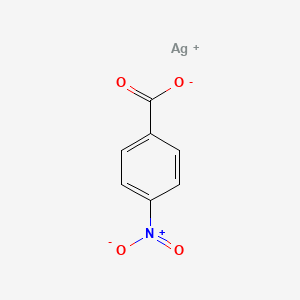
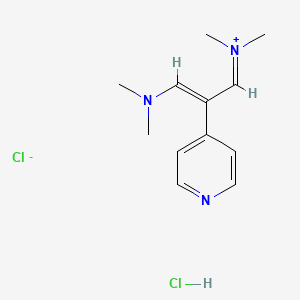


![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
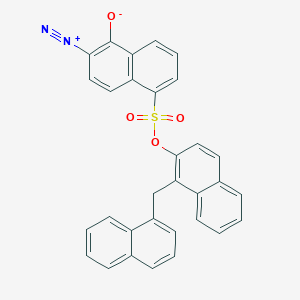
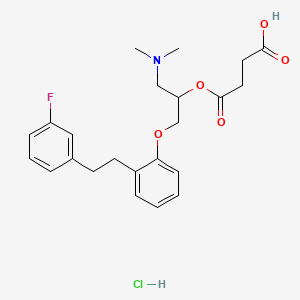
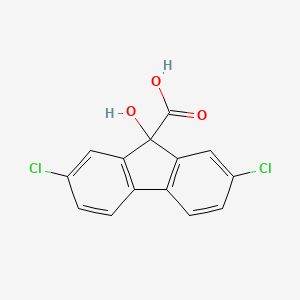
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
